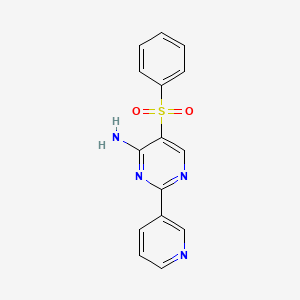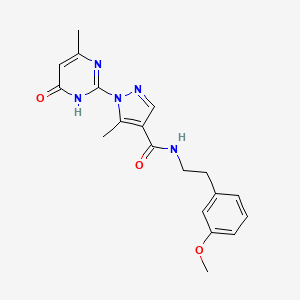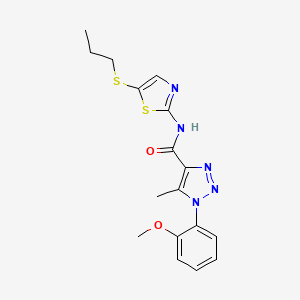
2-(2-Methanesulfinylphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-Methanesulfinylphenyl)acetic acid” is a chemical compound with the CAS number 90536-34-8 . It has a molecular weight of 198.24 and its molecular formula is C9H10O3S .
Physical And Chemical Properties Analysis
“2-(2-Methanesulfinylphenyl)acetic acid” is a powder at room temperature . It has a molecular weight of 198.24 . The storage temperature is 4 degrees Celsius . The boiling point is not specified .Scientific Research Applications
Methane Conversion to Acetic Acid
Research demonstrates innovative methods for the direct conversion of methane into acetic acid, highlighting the significance of catalytic processes in transforming methane, a simple alkane, into more valuable chemicals. For instance, a study reveals a catalytic, oxidative condensation of methane to acetic acid using palladium catalysts, underscoring a method that might relate to the broader chemical reactions involving sulfur-containing compounds like 2-(2-Methanesulfinylphenyl)acetic acid (Periana et al., 2003). This process is part of an effort to streamline the synthesis of important chemicals directly from methane.
Methanesulfonic Acid in Organic Synthesis
Methanesulfonic acid, closely related to the molecule of interest by the presence of the sulfonyl group, is used as an efficient catalyst in various organic transformations. For example, it has been utilized in the reductive ring-opening of O-benzylidene acetals, showcasing its versatility as a catalyst in organic synthesis (Zinin et al., 2007). Such studies imply the potential for methanesulfinyl derivatives in similar catalytic or synthetic roles.
Methanesulfonyl Derivatives in Chemical Reactions
The reactivity of methanesulfonyl derivatives, such as methanesulfonyl fluoride, in forming various chemical bonds and their interactions with enzymes, suggests the diverse chemical utility of the sulfonyl group (Kitz & Wilson, 1963). These findings could provide a foundational understanding for exploring the reactivity and application of 2-(2-Methanesulfinylphenyl)acetic acid in biochemical or pharmaceutical contexts.
Oxidative Transformation Processes
Studies on the oxidative transformation of sulfur-containing compounds offer insights into the potential oxidative pathways that might be relevant to 2-(2-Methanesulfinylphenyl)acetic acid. The oxidation of methyl (methylthio)methyl sulfoxide into bis(methylsulfinyl)methane under specific conditions reveals the chemical behavior of sulfur compounds in oxidative environments (Ogura et al., 1980). This research could hint at the oxidative stability and potential reactions involving 2-(2-Methanesulfinylphenyl)acetic acid in similar chemical settings.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-methylsulfinylphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-13(12)8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVMHTJFIXENIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=CC=C1CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methanesulfinylphenyl)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3E)-1-benzyl-3-{[(3,4-dimethoxyphenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2756024.png)


![N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2756027.png)
![methyl 2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2756030.png)
![{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-phenylcarbamate](/img/structure/B2756031.png)
![3-(4-methoxyphenyl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2756032.png)
![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-N-cyanoaniline](/img/structure/B2756033.png)
![1-(4-ethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2756037.png)

